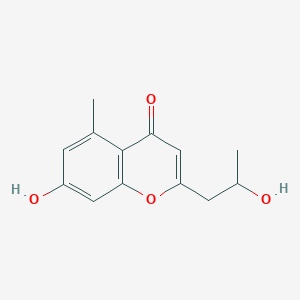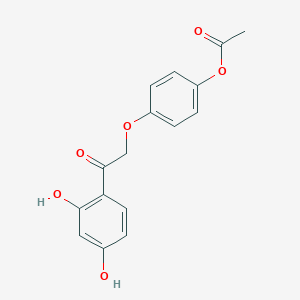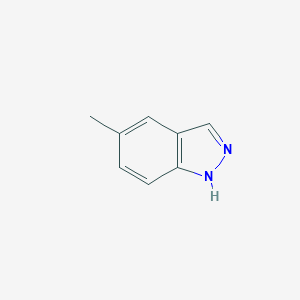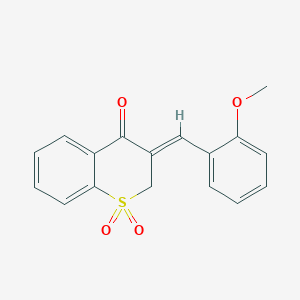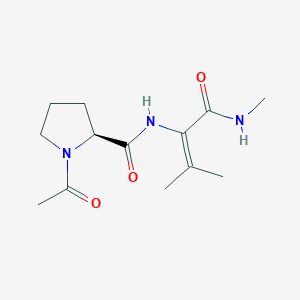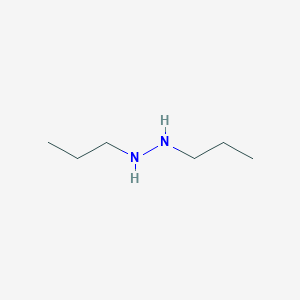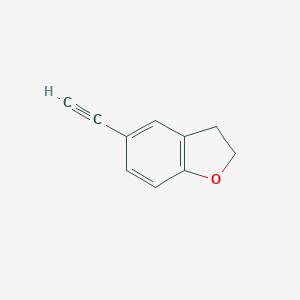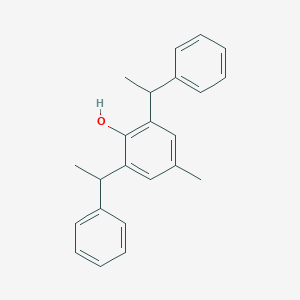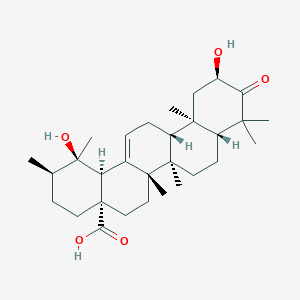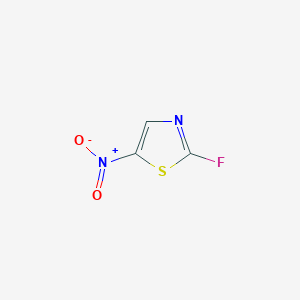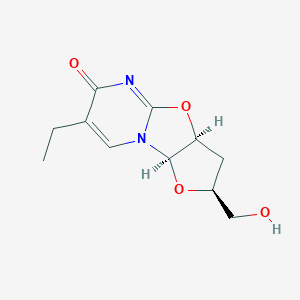
2,2'-Anhydro-3'-deoxy-5-ethyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'2,2'-Anhydro-3'-deoxy-5-ethyluridine' (ADEU) is a nucleoside analogue that has been used in scientific research for its potential as an antiviral agent. It is a modified form of uridine, one of the four nucleoside building blocks of RNA. ADEU has been shown to have antiviral activity against a range of RNA viruses, including HIV-1, hepatitis C virus (HCV), and dengue virus.
Mechanism Of Action
The mechanism of action of 2,2'-Anhydro-3'-deoxy-5-ethyluridine is not fully understood, but it is thought to interfere with viral replication by inhibiting the synthesis of viral RNA. 2,2'-Anhydro-3'-deoxy-5-ethyluridine is incorporated into the growing RNA chain during viral replication, leading to premature termination of RNA synthesis and inhibition of viral replication.
Biochemical And Physiological Effects
2,2'-Anhydro-3'-deoxy-5-ethyluridine has been shown to have low toxicity in vitro, making it a promising candidate for further development as an antiviral agent. In addition to its antiviral activity, 2,2'-Anhydro-3'-deoxy-5-ethyluridine has also been shown to have immunomodulatory effects, including the ability to stimulate the production of interferon-alpha, a key mediator of the immune response to viral infections.
Advantages And Limitations For Lab Experiments
One advantage of 2,2'-Anhydro-3'-deoxy-5-ethyluridine as a research tool is its broad-spectrum antiviral activity, which makes it useful for studying a range of viral pathogens. However, 2,2'-Anhydro-3'-deoxy-5-ethyluridine has limitations in terms of its solubility and stability, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 2,2'-Anhydro-3'-deoxy-5-ethyluridine. One area of interest is the development of 2,2'-Anhydro-3'-deoxy-5-ethyluridine derivatives with improved pharmacological properties, such as increased solubility and stability. Another potential direction is the investigation of 2,2'-Anhydro-3'-deoxy-5-ethyluridine's immunomodulatory effects and its potential as an immune adjuvant. Finally, further studies are needed to better understand the mechanism of action of 2,2'-Anhydro-3'-deoxy-5-ethyluridine and its potential as a therapeutic agent for viral infections.
Synthesis Methods
2,2'-Anhydro-3'-deoxy-5-ethyluridine can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 5-ethyluridine with trifluoroacetic anhydride and pyridine to produce the corresponding trifluoroacetate derivative. This derivative is then treated with a strong acid, such as hydrochloric acid, to remove the protecting groups and form the final 2,2'-Anhydro-3'-deoxy-5-ethyluridine product.
Scientific Research Applications
2,2'-Anhydro-3'-deoxy-5-ethyluridine has been the subject of numerous scientific studies investigating its potential as an antiviral agent. In vitro studies have shown that 2,2'-Anhydro-3'-deoxy-5-ethyluridine can inhibit the replication of HIV-1 and HCV, two of the most challenging viral pathogens to treat. 2,2'-Anhydro-3'-deoxy-5-ethyluridine has also been shown to have activity against dengue virus, a mosquito-borne virus that causes significant morbidity and mortality worldwide.
properties
CAS RN |
133177-88-5 |
|---|---|
Product Name |
2,2'-Anhydro-3'-deoxy-5-ethyluridine |
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(2R,4S,6S)-11-ethyl-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C11H14N2O4/c1-2-6-4-13-10-8(3-7(5-14)16-10)17-11(13)12-9(6)15/h4,7-8,10,14H,2-3,5H2,1H3/t7-,8-,10+/m0/s1 |
InChI Key |
ROUCYSJMIIFONE-OYNCUSHFSA-N |
Isomeric SMILES |
CCC1=CN2[C@H]3[C@H](C[C@H](O3)CO)OC2=NC1=O |
SMILES |
CCC1=CN2C3C(CC(O3)CO)OC2=NC1=O |
Canonical SMILES |
CCC1=CN2C3C(CC(O3)CO)OC2=NC1=O |
Other CAS RN |
133177-88-5 |
synonyms |
2,2'-anhydro-3'-deoxy-5-ethyluridine ADEU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



